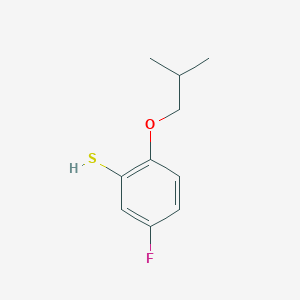
2-iso-Butoxy-5-fluorothiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iso-Butoxy-5-fluorothiophenol is an organic compound with the molecular formula C10H13FOS It is characterized by the presence of a butoxy group, a fluorine atom, and a thiophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iso-Butoxy-5-fluorothiophenol typically involves the introduction of the butoxy and fluorine groups onto a thiophenol backbone. One common method involves the reaction of 2-fluorothiophenol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity. Industrial processes may also incorporate continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-iso-Butoxy-5-fluorothiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the butoxy group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated or de-butoxylated derivatives.
Substitution: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
2-iso-Butoxy-5-fluorothiophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 2-iso-Butoxy-5-fluorothiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy and fluorine groups can influence the compound’s binding affinity and specificity. The thiophenol moiety can participate in redox reactions, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Butoxy-5-fluorothiophenol: Similar structure but with a different alkyl group.
2-iso-Butoxy-4-fluorothiophenol: Fluorine atom positioned differently on the aromatic ring.
2-iso-Butoxy-5-chlorothiophenol: Chlorine atom instead of fluorine.
Uniqueness
2-iso-Butoxy-5-fluorothiophenol is unique due to the specific positioning of the butoxy and fluorine groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H13FOS |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
5-fluoro-2-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H13FOS/c1-7(2)6-12-9-4-3-8(11)5-10(9)13/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
FNFKSJDPNQKEOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate](/img/structure/B12633718.png)

![2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12633726.png)


![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)

![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)

